LogP Increment of +1.9 Over Unsubstituted 2-Chloropyrimidine Directly Impacts CNS Penetration Predictions
The computed logP of 2-chloro-5-isopropylpyrimidine is 2.25–2.30, compared to 0.36 for 2-chloropyrimidine, 0.82–1.44 for 2-chloro-5-methylpyrimidine, and 1.35–1.69 for 2-chloro-5-ethylpyrimidine . This represents a ΔlogP of +1.9 versus the unsubstituted parent and +0.8–1.4 versus the 5-ethyl analog. For CNS-targeted programs, a logP in the 2–3 range is widely considered optimal for passive blood-brain barrier penetration, positioning the isopropyl derivative advantageously compared to shorter-chain analogs that fall below this window.
| Evidence Dimension | Octanol-water partition coefficient (logP, computed) |
|---|---|
| Target Compound Data | 2.25 (ACD/LogP); 2.30 (XLogP3) |
| Comparator Or Baseline | 2-Chloropyrimidine: 0.36; 2-Chloro-5-methylpyrimidine: 0.82–1.44; 2-Chloro-5-ethylpyrimidine: 1.35–1.69 |
| Quantified Difference | ΔlogP = +1.9 vs. 2-chloropyrimidine; +0.8–1.4 vs. 5-ethyl; +1.4–1.9 vs. 5-methyl |
| Conditions | Computed values (ACD/Labs and XLogP3); experimental logP not uniformly available across the series |
Why This Matters
The higher logP of the isopropyl analog can reduce the number of synthetic iterations needed to achieve adequate CNS exposure, directly influencing intermediate selection in neuroscience drug discovery programs.
